7-bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

medicinal chemistry cross-coupling halogen selectivity

7-Bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 2756334-24-2) is a halogenated 3,4-dihydroquinoxalin-2(1H)-one derivative with a molecular formula of C₉H₈BrFN₂O and a molecular weight of 259.07 g/mol. The compound features a saturated 3,4-dihydroquinoxalin-2(1H)-one core bearing a methyl substituent at position 3, and ortho-related bromine and fluorine atoms at positions 7 and 8, respectively.

Molecular Formula C9H8BrFN2O
Molecular Weight 259.07 g/mol
Cat. No. B8245573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
Molecular FormulaC9H8BrFN2O
Molecular Weight259.07 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2=C(N1)C=CC(=C2F)Br
InChIInChI=1S/C9H8BrFN2O/c1-4-9(14)13-8-6(12-4)3-2-5(10)7(8)11/h2-4,12H,1H3,(H,13,14)
InChIKeyAJCWZWOCIRHINF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one – Core Chemical Identity and Procurement Baseline


7-Bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 2756334-24-2) is a halogenated 3,4-dihydroquinoxalin-2(1H)-one derivative with a molecular formula of C₉H₈BrFN₂O and a molecular weight of 259.07 g/mol [1]. The compound features a saturated 3,4-dihydroquinoxalin-2(1H)-one core bearing a methyl substituent at position 3, and ortho-related bromine and fluorine atoms at positions 7 and 8, respectively . This specific substitution pattern places it within a class of heterocyclic building blocks extensively employed in medicinal chemistry for kinase inhibitor [2], BET bromodomain inhibitor [3], and soluble guanylyl cyclase (sGC) activator [4] programs.

Why 7-Bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one Cannot Be Casually Substituted


Halogenated dihydroquinoxalin-2(1H)-ones are not interchangeable building blocks; the precise position and identity of halogen substituents dictate both synthetic reactivity and biological target engagement. In kinase and BET bromodomain inhibitor programs, the shift of a single bromine or fluorine atom from one ring position to another (e.g., 6-bromo-7-fluoro vs. 7-bromo-8-fluoro) has been shown to alter BRD4-BD1 potency and selectivity profiles [1]. Similarly, the 3,4-dihydro (saturated) scaffold introduces a chiral center at C3 that is absent in the fully aromatic quinoxalin-2(1H)-one series, enabling enantioselective synthesis and differential biological activity [2]. The 7-bromo-8-fluoro substitution pattern provides a unique vector for sequential cross-coupling reactions due to the differential reactivity of C–Br versus C–F bonds under palladium catalysis, a feature not available in non-halogenated or mono-halogenated analogs [3]. These structure–activity relationship (SAR) and synthetic chemistry constraints mean that procuring the correct regioisomer and oxidation state is critical for reproducible research outcomes.

Quantitative Comparative Evidence for 7-Bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one vs. Closest Analogs


Ortho Bromo-Fluoro Substitution Pattern Enables Sequential Cross-Coupling Not Possible with Mono-Halogenated or Meta-Substituted Analogs

The target compound bears an ortho-disposed bromine (C7) and fluorine (C8) on the benzo ring. Under palladium-catalyzed conditions, C–Br bonds undergo oxidative addition significantly faster than C–F bonds, enabling chemoselective Suzuki or Buchwald coupling at C7 while leaving the C8 fluorine intact for subsequent orthogonal transformations or as a metabolically stable blocking group. In contrast, the 6-bromo-7-fluoro regioisomer (meta-relationship) and the 7-bromo-6-fluoro regioisomer both present different electronic and steric environments that alter coupling rates and regioselectivity [1]. The non-halogenated parent compound 3-methyl-3,4-dihydroquinoxalin-2(1H)-one (MDHQ, CAS 34070-68-3) lacks any cross-coupling handle entirely .

medicinal chemistry cross-coupling halogen selectivity

Saturated 3,4-Dihydro Scaffold Introduces a Chiral Center Absent in the Aromatic Quinoxalin-2(1H)-one Series

The target compound contains a sp³-hybridized C3 carbon, making it chiral when enantiomerically pure. This is in contrast to its fully aromatic counterpart, 7-bromo-8-fluoro-3-methylquinoxalin-2(1H)-one (CAS 2756334-26-4), which is planar at C3 and lacks stereochemical complexity . In BET inhibitor programs, the 3-methyl substituent stereochemistry on the dihydroquinoxalinone ring directly influences BRD4-BD1 binding affinity: enantiopure (R)-configured analogs have shown IC₅₀ values as low as 75–160 nM against BRD4-BD1, whereas racemic or (S)-configured variants exhibit reduced potency [1]. The saturated scaffold also provides two NH hydrogen-bond donors (N1 and N4) critical for target engagement, whereas the aromatic quinoxalin-2(1H)-one series retains only one NH donor [2].

asymmetric synthesis chiral building blocks quinoxaline SAR

Higher Vendor-Supplied Purity (≥97%) at Procurement Grade Versus Common 95% Purity of Regioisomeric Analogs

Multiple authorized vendors supply 7-bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one at ≥96–97% purity, with some listing 97% minimum purity specification . This compares favorably against the closely related regioisomer 7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one (CAS 170098-97-2), which is routinely supplied at 95% purity , and 8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (the non-brominated analog), also typically at 95% . Higher initial purity reduces the need for pre-use repurification in sensitive catalytic or biological assay workflows.

chemical procurement purity specification quality control

Established Scaffold for Kinase (JNK3) and BET Bromodomain (BRD4) Inhibitor Design with Quantitative Selectivity Benchmarks

The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been validated in two independent medicinal chemistry programs with quantitative selectivity data. In the JNK3 inhibitor series, the lead compound J46 (bearing the dihydroquinoxalinone core) showed JNK3 IC₅₀ = 0.25 µM with >400-fold selectivity over JNK1 and JNK2 (both IC₅₀ > 100 µM) [1]. In the BET bromodomain inhibitor series, dihydroquinoxalin-2(1H)-one compound 54 demonstrated BRD4-BD1 inhibition slightly superior to (+)-JQ1 in fluorescence anisotropy assay and potent antiproliferative activity in MM.1S cells, with negligible PLK1 kinase activity at 10 µM [2]. While these data are from structurally related analogs rather than the exact target compound, they establish the scaffold's capacity for delivering target potency with kinome-selectivity—a profile that varying the halogen substituent pattern at C7 and C8 modulates [3].

kinase inhibitor JNK3 selectivity BRD4 inhibitor BET bromodomain

Recommended Application Scenarios for 7-Bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one Based on Comparative Evidence


Focused Kinase Inhibitor Library Design Targeting JNK3 Isoform Selectivity

Programs aiming to improve upon the JNK3 selectivity profile of lead compound J46 (IC₅₀ = 0.25 µM for JNK3; >400-fold over JNK1/2) [1] should incorporate 7-bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one as a key intermediate. The ortho-Br/F substitution at C7/C8 provides a vector for introducing substituents that explore the JNK3 ATP-binding pocket while the chiral 3-methyl group offers an additional handle for enantioselective optimization—a feature absent in the aromatic quinoxalinone series.

BRD4-BD1 Selective Probe Development with Sequential Cross-Coupling Chemistry

Building on the validated BRD4-BD1 inhibitory activity of the dihydroquinoxalin-2(1H)-one scaffold [2], the target compound's C7–Br bond enables primary Suzuki coupling to install aromatic or heteroaromatic groups, while the ortho C8–F substituent can modulate BD1 binding through electronic effects or serve as a secondary functionalization site via SNAr chemistry. This sequential diversification strategy is not accessible with mono-halogenated or non-halogenated analogs.

Soluble Guanylyl Cyclase (sGC) Activator Medicinal Chemistry Programs

3,4-Dihydroquinoxalin-2(1H)-one derivatives bearing carboxylic acid groups have been identified as promising heme-independent sGC activators, with compound 30d upregulating recombinant sGC activity 4.4-fold for wild-type and 4.8-fold for the His105Ala mutant [3]. The target compound, with its 7-bromo-8-fluoro substitution, serves as a late-stage diversification intermediate for introducing carboxylic acid or carboxamide functionality at C7 via palladium-catalyzed carbonylation or cross-coupling, contributing to SAR expansion around the sGC activator pharmacophore.

Enantioselective Synthesis of Chiral Dihydroquinoxalinone Building Blocks

Recent advances in NHC-catalyzed umpolung of imines [4] enable enantioselective access to dihydroquinoxaline derivatives. Procuring racemic 7-bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one allows research teams to perform chiral resolution or asymmetric synthesis to obtain enantiopure (R)- or (S)-configured building blocks. The resulting enantiopure intermediates are critical for programs where target binding is stereospecific, as demonstrated by the differential BRD4-BD1 IC₅₀ values of (R)- vs. (S)-3-methyl-dihydroquinoxalinone derivatives (75–160 nM range) [5].

Quote Request

Request a Quote for 7-bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.